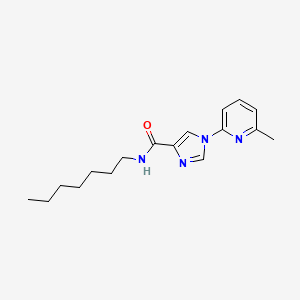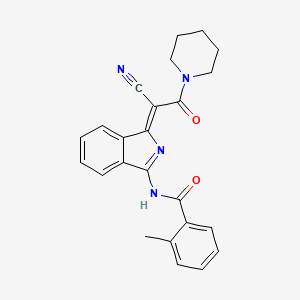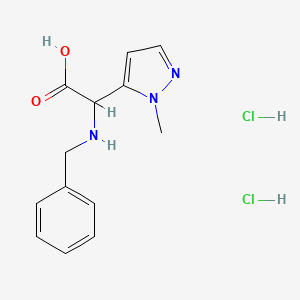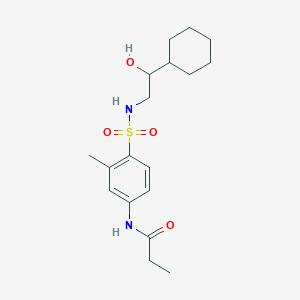![molecular formula C14H23NO4 B2926424 5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid CAS No. 1049874-51-2](/img/structure/B2926424.png)
5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid” is a specialty product used in proteomics research . It has a molecular formula of C14H23NO4 .
Molecular Structure Analysis
The molecule contains a total of 43 bonds. There are 20 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 carboxylic acid (aliphatic), and 1 (thio-) carbamate (aliphatic) .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .Applications De Recherche Scientifique
Chiral Building Blocks in Peptidomimetics
- A study by Defant et al. (2011) highlights the use of bicyclic lactone, a related compound, as a chiral building block in the synthesis of new δ-sugar amino acids. These compounds are potential tools for accessing new peptidomimetics with conformationally restricted structures, which can be crucial in drug design (Defant et al., 2011).
Synthesis and Molecular Structure Analysis
- Research by Moriguchi et al. (2014) describes the synthesis of chiral cyclic amino acid esters, including structures similar to "5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid". These compounds were characterized using NMR spectroscopy and X-ray diffraction, contributing to the understanding of their molecular structures (Moriguchi et al., 2014).
Applications in Asymmetric Synthesis
- A paper by Songis et al. (2007) discusses the asymmetric Diels–Alder cycloaddition of aminocyclohexadiene to chiral acrylate, leading to the synthesis of enantiopure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives. These findings are significant for developing new asymmetric synthesis methods (Songis et al., 2007).
Synthesis of Conformationally Rigid Analogues
- Kubyshkin et al. (2009) synthesized a conformationally rigid analogue of 2-amino- adipic acid, which is structurally similar to "5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid". This work contributes to the development of molecules with potential applications in medicinal chemistry (Kubyshkin et al., 2009).
Therapeutic Applications
- Palkó et al. (2011) worked on di-endo-3-aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic acid derivatives, which are structurally related to the compound . These derivatives could have therapeutic applications due to their unique structural properties (Palkó et al., 2011).
Industrial Applications
- In the field of industrial chemistry, Wilken et al. (1997) synthesized chiral bicyclic 3-hydroxypiperidines from industrial waste materials. These compounds, akin to "5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid", show the potential of using bicyclic structures in industrial applications (Wilken et al., 1997).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14-6-4-5-13(9-14,7-8-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRHXULPACVHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1)(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2926345.png)
![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2926346.png)



![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2926354.png)

![1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2926357.png)
![2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2926358.png)
![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2926361.png)
![2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2926362.png)
![3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2926363.png)